molecular formula C8H10ClN3O B3050111 (3-Chloro-phenylamino)-acetic acid hydrazide CAS No. 2371-30-4

(3-Chloro-phenylamino)-acetic acid hydrazide

Cat. No.: B3050111
CAS No.: 2371-30-4
M. Wt: 199.64 g/mol
InChI Key: FYMBCHMGTUSFSN-UHFFFAOYSA-N
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Description

(3-Chloro-phenylamino)-acetic acid hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a (3-chloro-phenylamino)-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-phenylamino)-acetic acid hydrazide typically involves the reaction of (3-chloro-phenylamino)-acetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

(3-Chloro-phenylamino)-acetic acid+Hydrazine hydrate(3-Chloro-phenylamino)-acetic acid hydrazide+Water\text{(3-Chloro-phenylamino)-acetic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} (3-Chloro-phenylamino)-acetic acid+Hydrazine hydrate→(3-Chloro-phenylamino)-acetic acid hydrazide+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chloro-phenylamino)-acetic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

    (3-Chloro-phenylamino)-acetic acid: The parent compound without the hydrazide group.

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.

    (3-Chloro-phenyl)-hydrazine: A related compound with a similar structure but different functional groups.

Uniqueness: (3-Chloro-phenylamino)-acetic acid hydrazide is unique due to the presence of both the (3-chloro-phenylamino) and hydrazide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-chloroanilino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-6-2-1-3-7(4-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMBCHMGTUSFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307183
Record name (3-Chloro-phenylamino)-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2371-30-4
Record name N-(3-Chlorophenyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2371-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190334
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Chloro-phenylamino)-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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